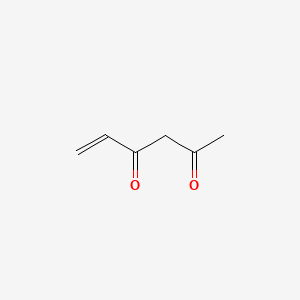
Hex-5-ene-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hex-5-ene-2,4-dione is an organic compound characterized by the presence of a conjugated diene and two carbonyl groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is commonly used as an intermediate in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hex-5-ene-2,4-dione can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethylfuran using supported gold catalysts. This method allows for high selectivity towards the desired product under mild reaction conditions . Another method involves the reaction of ethyl acetoacetate with 3,4-dimethoxycinnamoyl chloride in the presence of sodium hydride, followed by decarboxylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using supported metal catalysts. These processes are designed to maximize yield and selectivity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Hex-5-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are frequently employed.
Major Products:
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hex-5-ene-2,4-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of hex-5-ene-2,4-dione involves its interaction with various molecular targets. The compound’s carbonyl groups can form Schiff bases with lysine residues in proteins, leading to the formation of pyrroles. These pyrroles can undergo oxidation, resulting in cross-linking and denaturation of proteins, which can perturb cellular functions .
Comparación Con Compuestos Similares
Hex-5-ene-2,4-dione can be compared with other similar compounds, such as:
Hexane-2,5-dione: Another diketone with similar reactivity but different structural properties.
2,5-Heptadiene: A conjugated diene with different carbon chain length and reactivity.
5-Hexene-2,4-diol: A related compound with hydroxyl groups instead of carbonyl groups.
Uniqueness: this compound’s unique combination of a conjugated diene and two carbonyl groups makes it particularly versatile in various chemical reactions and applications.
Propiedades
Número CAS |
52496-27-2 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
hex-5-ene-2,4-dione |
InChI |
InChI=1S/C6H8O2/c1-3-6(8)4-5(2)7/h3H,1,4H2,2H3 |
Clave InChI |
MSLCOWHBLCTBOW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14-(3-chloro-2-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14165297.png)
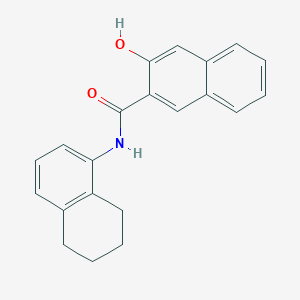
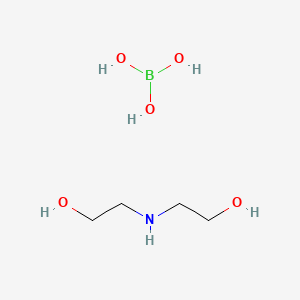
![4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14165322.png)
![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)
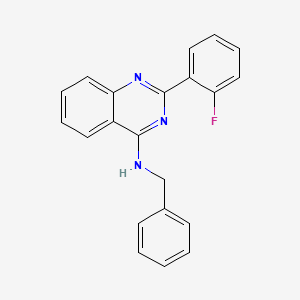
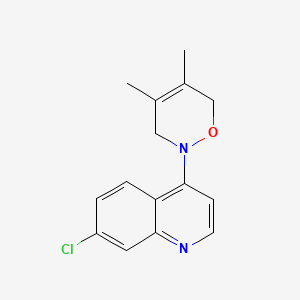
![N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide](/img/structure/B14165339.png)
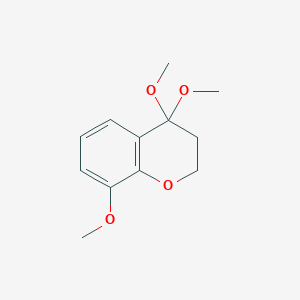
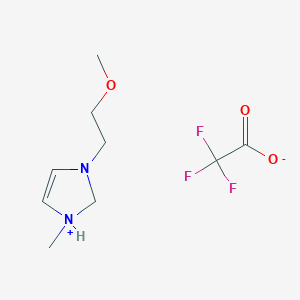
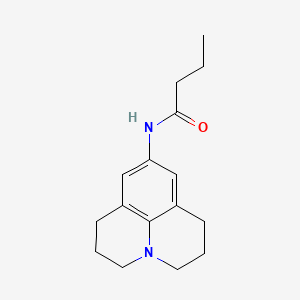
![2-[5-[[2-(4-Benzylpiperazin-1-yl)-5-cyano-1,4-dimethyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14165372.png)
![3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14165375.png)
![10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B14165380.png)
